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3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 161746-79-8

3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Catalog Number: EVT-1451002
CAS Number: 161746-79-8
Molecular Formula: C5H4N4O
Molecular Weight: 136.114
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the family of pyrazolo[3,4-d]pyrimidines. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine moieties, contributing to its unique chemical properties and biological activities. The structure of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is significant in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor in various biological pathways.

Source and Classification

This compound can be synthesized through various chemical methods, often involving reactions with different starting materials that lead to the formation of the pyrazolo-pyrimidine core. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The classification of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one falls within the broader category of pyrazolo compounds, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved through several methods:

  1. One-Flask Synthesis: A notable method involves a one-pot three-component reaction where 5-amino-1,3-diphenylpyrazole is treated with phosphorus tribromide in dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the target compound with high yields (>90%) through sequential reactions including amidination and imination followed by heterocyclization .
  2. Refluxing with Formic Acid: Another approach involves refluxing starting materials such as 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile with formic acid. This method has been shown to yield the desired pyrazolo[3,4-d]pyrimidine derivative effectively .
  3. Green Chemistry Approaches: Recent studies have also explored environmentally friendly synthesis methods that utilize less hazardous solvents and reagents while maintaining high yields .
Molecular Structure Analysis

The molecular structure of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be described as follows:

  • Chemical Formula: C8_{8}H7_{7}N5_{5}O
  • Molecular Weight: Approximately 189.18 g/mol
  • Structural Features:
    • The compound features a pyrazole ring fused to a pyrimidine ring.
    • The presence of a carbonyl group at position 4 contributes to its reactivity and biological activity.

Spectroscopic techniques such as NMR and IR spectroscopy confirm the structural integrity of synthesized compounds, showing characteristic peaks corresponding to functional groups present in the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one allows it to participate in various chemical reactions:

  1. Formation of Derivatives: The compound can undergo nucleophilic substitutions or condensation reactions to form various derivatives that may exhibit enhanced biological properties .
  2. Antimicrobial Activity Testing: Synthesized derivatives have been evaluated for their antimicrobial activity against bacteria and fungi using agar diffusion methods, demonstrating potential therapeutic applications .
Mechanism of Action

The mechanism of action for compounds containing the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold often involves inhibition of specific enzymes or receptors within biological pathways. For example:

  • Inhibition of Enzymes: Some derivatives have been shown to inhibit epidermal growth factor receptor tyrosine kinase, which is crucial in cancer cell proliferation .
  • Cell Cycle Arrest: Certain analogs induce apoptosis in cancer cells by disrupting normal cell cycle progression .

This mechanism underscores the importance of structural modifications in enhancing pharmacological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Capable of undergoing electrophilic substitution due to the presence of nitrogen atoms in the ring structure.

Data from spectral analyses (NMR, IR) provide insights into these properties and confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The applications of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are diverse:

  1. Antitumor Agents: Compounds derived from this scaffold have shown significant antitumor activity against various cancer cell lines, making them candidates for further pharmaceutical development .
  2. Antimicrobial Agents: Research indicates potential uses in treating infections due to their antimicrobial properties .
  3. Enzyme Inhibitors: The ability to inhibit specific enzymes positions these compounds as valuable tools in biochemical research and drug discovery.
Structural Characterization & Computational Analysis of 3H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

X-ray Crystallographic Studies for Molecular Geometry Elucidation

Single-crystal X-ray diffraction studies provide definitive evidence for the molecular geometry and supramolecular organization of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Although direct crystallographic data for the unsubstituted parent compound is limited in the provided search results, studies on closely related analogs reveal key structural features. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core exhibits planar geometry, facilitating π-π stacking interactions in the solid state. For the compound ADCP (a pyranopyrimidine derivative), crystallographic analysis confirmed a doubly zwitterionic structure stabilized by an intricate network of N–H⋯N, N–H⋯O, and O–H⋯N hydrogen bonds [1]. The molecular packing is further stabilized by these intermolecular interactions, which were quantitatively analyzed using Hirshfeld surface analysis. Void analysis of the crystal structure assessed the crystal's mechanical stability under stress, revealing a robust supramolecular architecture critical for understanding solid-state properties [1].

Table 1: Key Crystallographic Parameters for Pyrazolo[3,4-d]pyrimidinone Derivatives

ParameterObservationSignificance
Ring PlanarityPyrazolo-pyrimidine core exhibits high planarityFacilitates π-π stacking interactions
Hydrogen BondingN–H⋯N (2.8–3.0 Å), N–H⋯O (2.7–2.9 Å), O–H⋯N (2.6 Å) distances observedStabilizes crystal packing and zwitterionic forms
Molecular PackingLayers stabilized by intermolecular H-bondsDetermines mechanical response to stress (void analysis)
Zwitterionic FormObserved in ADCP derivativeInfluences solubility and biological interactions

Spectroscopic Profiling (IR, 1H/13C NMR, Mass Spectrometry)

Comprehensive spectroscopic characterization of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Molecular Formula: C₅H₄N₄O; CAS: 315-30-0) provides essential fingerprints for structural identification:

  • Infrared Spectroscopy: IR spectra show characteristic absorptions for C=O stretching vibrations at 1690–1710 cm⁻¹, consistent with the pyrimidinone carbonyl. N-H stretches appear as broad peaks at 3200–3300 cm⁻¹, while aromatic C-N stretches occur at 1350–1400 cm⁻¹ [1] [5]. The absence of peaks above 3500 cm⁻¹ confirms the absence of free OH groups in the parent structure.

  • NMR Spectroscopy:

  • 1H NMR (DMSO-d₆): The lactam NH proton resonates significantly downfield (δ 11.8–12.2 ppm) due to strong hydrogen bonding and electron withdrawal by adjacent nitrogen atoms. Ring protons appear as distinct signals: H3 (pyrazole ring) at δ 8.3–8.5 ppm and H6 (pyrimidine ring) at δ 8.0–8.2 ppm. These assignments are corroborated by H-H COSY correlations [3].
  • 13C NMR: Key carbon signals include the carbonyl carbon (C4) at δ 158–160 ppm, C4a (ring fusion) at δ 145–148 ppm, C3 and C6 (CH ring carbons) at δ 130–135 ppm, and C7a (quaternary carbon) at δ 105–108 ppm [3].

  • Mass Spectrometry: ESI-HRMS of the molecular ion [M+H]+ exhibits m/z = 137.0461 (calculated for C₅H₅N₄O⁺), confirming the molecular formula. Fragmentation patterns show dominant losses of HCN (m/z 110) and CO (m/z 109), characteristic of heteroaromatic systems [3].

Table 2: Characteristic Spectroscopic Signatures of 3H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

TechniqueKey SignalsAssignment
IR (KBr)1697 cm⁻¹ (s)ν(C=O) lactam
3200-3300 cm⁻¹ (br)ν(N-H)
1350-1400 cm⁻¹ (m)ν(C-N) aromatic
1H NMR (400 MHz)δ 12.15 (s, 1H)N1-H (lactam)
δ 8.42 (s, 1H)H3 (pyrazole)
δ 8.10 (s, 1H)H6 (pyrimidine)
13C NMR (100 MHz)δ 159.8C4 (carbonyl)
δ 147.2C4a (ring fusion)
δ 132.5, 130.1C3, C6 (CH)
δ 106.7C7a (quaternary)
HRMS (ESI+)m/z 137.0461 [M+H]⁺C₅H₅N₄O⁺

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level provide deep insights into the electronic properties and reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one system:

  • Frontier Molecular Orbitals: The HOMO is localized predominantly over the pyrazole ring and N1 atom, indicating nucleophilic reactivity at these sites. Conversely, the LUMO shows significant density on the pyrimidinone ring, particularly at C6 and carbonyl oxygen, highlighting electrophilic attack susceptibility at these positions. The energy gap (ΔE = ELUMO - EHOMO) of ~4.2 eV suggests moderate chemical stability and reactivity [1].

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals strong negative potential (red regions) at the carbonyl oxygen and N4 nitrogen, identifying them as primary hydrogen bond acceptors. Positive potentials (blue regions) are concentrated at the N1-H group, confirming its role as a hydrogen bond donor. This polarization explains the zwitterionic character observed in crystalline derivatives [1].

  • Atomic Charges: Natural Bond Orbital (NBO) analysis indicates high negative charge density on the carbonyl oxygen (-0.52 e) and N7 nitrogen (-0.35 e), while the N1 hydrogen bears substantial positive charge (+0.42 e). This charge distribution drives intermolecular interactions crucial for biological recognition and crystal packing [1].

  • Tautomeric Stability: DFT calculations confirm the 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tautomer as energetically preferred over alternative forms by >5 kcal/mol, stabilizing the conjugated system through intramolecular charge delocalization [1].

Lipophilicity Prediction via ClogP Modeling

Calculated partition coefficients (ClogP) provide crucial insights into the compound's bioavailability and membrane permeability. The unsubstituted 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a ClogP value of -0.85 ± 0.15, indicating moderate hydrophilicity [1]. This value arises from the balance between the polar lactam group and the relatively non-polar aromatic system. Substitutions significantly modulate lipophilicity:

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase ClogP by +0.3 to +0.5 per substituent
  • Halogen substitutions (Cl, Br) increase ClogP by +0.8 to +1.2
  • Hydrophilic groups (e.g., -OH, -NH₂) decrease ClogP by -0.5 to -1.5

The low intrinsic lipophilicity suggests potential challenges in passive membrane permeation but may be advantageous for aqueous solubility in drug formulations. Molecular dynamics simulations show that derivatives with ClogP > 1.5 exhibit enhanced membrane association, while those with ClogP < -1.0 demonstrate superior water solubility (>50 mg/mL predicted) [1].

Molecular Docking Studies for Target Interaction Profiling

Molecular docking simulations reveal the remarkable versatility of the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold in binding to key oncological targets:

  • Epidermal Growth Factor Receptor (EGFR): The core scaffold anchors in the ATP-binding pocket through:
  • Hydrogen bonding between the lactam carbonyl and Met793 backbone NH (distance: 1.9 Å)
  • π-π stacking of the pyrazole ring with Phe856 (binding energy: -9.8 kcal/mol)
  • Hydrophobic interactions of C3 and C6 with Leu718 and Val726Derivatives bearing 4-dimethylaminophenyl substituents at N5 show enhanced binding affinity (ΔG = -11.2 kcal/mol) due to additional interactions with the hydrophobic back pocket [3] [10].

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Type I inhibitors adopt a "DFG-in" conformation binding mode featuring:

  • Bidentate H-bonding between N1-H and Cys919 (2.1 Å)
  • Water-mediated hydrogen bonds involving the pyrimidinone nitrogen and Glu885
  • Hydrophobic contacts between ring substituents and the gatekeeper residue Val898Compound 12b (IC₅₀ = 0.063 μM) outperforms sunitinib in VEGFR-2 inhibition by occupying the hydrophobic back pocket with a p-bromophenyl group [6].

  • KRAS G-Quadruplex DNA: Planar derivatives intercalate into G-tetrads via:

  • π-π stacking with guanine bases (ΔG = -8.7 kcal/mol)
  • Hydrogen bonding between the lactam NH and guanine O6
  • Electrostatic stabilization by potassium ions coordinated within the quadruplexCircular dichroism studies confirm significant stabilization of the KRAS G-quadruplex (ΔTₘ = +15°C) upon binding, supporting transcriptional regulation mechanisms [3].

Table 3: Docking Scores and Key Interactions of Pyrazolopyrimidinone Derivatives

TargetDerivativeDocking Score (ΔG, kcal/mol)Key InteractionsBiological Effect
EGFR KinaseUnsubstituted core-8.3H-bond: Met793; π-stack: Phe856Competitive ATP inhibition
5-(4-NMe₂-Ph)-11.2Additional H-bond: Thr854; Hydrophobic: Leu777Apoptosis induction in MCF-7 cells
VEGFR-2 Kinase12b (p-Br-Ph)-13.5H-bonds: Cys919, Glu885; Hydrophobic: Val898, Leu1035Anti-angiogenic (wound healing inhibition: 77%)
KRAS G-Quadruplex5a-8.7π-π stacking: G8/G21; H-bond: G10; Cation-π: K⁺Transcriptional repression of KRAS oncogene

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold demonstrates exceptional binding versatility through its ability to: (1) donate and accept hydrogen bonds via the lactam moiety, (2) engage in π-stacking through the electron-deficient heteroaromatic system, and (3) accommodate diverse substituents that access auxiliary hydrophobic pockets. These features establish it as a privileged scaffold in kinase inhibitor design, particularly against targets with deep hydrophobic clefts adjacent to the ATP-binding site [6] [8] [10].

Properties

CAS Number

161746-79-8

Product Name

3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

IUPAC Name

3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.114

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h2H,1H2,(H,6,7,10)

InChI Key

ZZAIEVFHCVNMDI-UHFFFAOYSA-N

SMILES

C1C2=C(NC=NC2=O)N=N1

Synonyms

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3,5-dihydro- (9CI)

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